molecular formula C21H25FN2O B2738704 4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955592-16-2

4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2738704
CAS RN: 955592-16-2
M. Wt: 340.442
InChI Key: RSDJMCIMELTINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Although specific synthetic routes may vary, a common approach includes the introduction of the fluoro group onto the benzene ring, followed by the coupling of the tetrahydroquinoline moiety. Detailed synthetic procedures can be found in the literature .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 76-78°C .
  • Boiling Point : Around 167°C at 11 mmHg .
  • Solubility : Soluble in ethanol (50 mg/mL, clear, yellow-green solution) .

Scientific Research Applications

Imaging Applications in Solid Tumors

A study by Tu et al. (2007) explored fluorine-containing benzamide analogs for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and acceptable tumor/normal tissue ratios were identified as suitable for imaging applications, highlighting the role of fluorine-substituted benzamides in diagnostic imaging (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) discussed the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process led to the creation of monofluorinated alkenes and gem-difluorinated dihydroisoquinolin-1(2H)-ones, underlining the importance of fluorinated compounds in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).

Antimicrobial Properties

Desai et al. (2013) synthesized novel fluorine-containing 5-arylidene derivatives with potential as antimicrobial agents. The compounds showed significant in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in addressing antibiotic resistance (Desai et al., 2013).

Antiulcer Activity

Uchida et al. (1990) investigated 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines for their antiulcer activity. The compounds exhibited potent activity against various ulcer models in rats, suggesting their potential as therapeutic agents for gastric ulcers (Uchida et al., 1990).

Safety and Hazards

  • Hazard Class : Acute Toxicity Category 4 (Oral) .
  • Storage : Non-combustible solid (Storage Class Code 13) .

properties

IUPAC Name

4-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-2-13-24-14-3-4-18-15-16(5-10-20(18)24)11-12-23-21(25)17-6-8-19(22)9-7-17/h5-10,15H,2-4,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJMCIMELTINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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